4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl-

CAS No.: 83767-02-6

Cat. No.: VC15905120

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83767-02-6 |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.3 g/mol |

| IUPAC Name | 2-[ethyl(methyl)amino]-7-phenylchromen-4-one |

| Standard InChI | InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-10-9-14(11-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |

| Standard InChI Key | XZXOCFDTZDCWHK-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C)C1=CC(=O)C2=C(O1)C=C(C=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

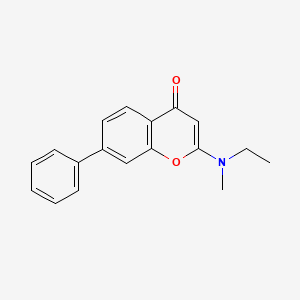

The systematic IUPAC name for this compound is 2-[ethyl(methyl)amino]-7-phenylchromen-4-one, reflecting its benzopyran core substituted with an ethylmethylamino group at position 2 and a phenyl group at position 7 . Its molecular formula, C₁₈H₁₇NO₂, corresponds to a monoisotopic mass of 279.1259 g/mol, as computed by PubChem .

Molecular Structure and Stereochemistry

The compound’s 2D structure features a benzopyran skeleton (a fused benzene and pyran ring) with critical substituents:

-

An ethylmethylamino group (-N(CH₂CH₃)(CH₃)) at position 2, introducing basicity and potential hydrogen-bonding capacity.

-

A phenyl ring at position 7, contributing to hydrophobic interactions and π-stacking capabilities .

The 3D conformational analysis reveals a non-planar structure due to steric interactions between the phenyl and ethylmethylamino groups. The dihedral angle between the benzopyran core and the phenyl substituent varies depending on crystallographic conditions, as observed in analogous chromenone derivatives .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇NO₂ | |

| Molecular Weight | 279.3 g/mol | |

| CAS Registry Number | 83767-02-6 | |

| PubChem CID | 3068769 | |

| DSSTox Substance ID | DTXSID00232627 |

Synthesis and Characterization

Spectroscopic Characterization

Key spectroscopic data for this compound include:

-

IR Spectroscopy: Absorption bands at ~1680 cm⁻¹ (C=O stretch of the chromenone core) and ~3381 cm⁻¹ (N-H stretch of the ethylmethylamino group) .

-

¹H-NMR: Signals at δ 4.77 ppm (singlet, 2H, CH₂ group), δ 6.5–8.2 ppm (aromatic protons), and δ 1.2–1.4 ppm (ethylmethylamino protons) .

-

¹³C-NMR: Peaks at ~178 ppm (C=O), ~155 ppm (C-4 of chromenone), and ~120–140 ppm (aromatic carbons) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume